molecular formula C17H26N10O4 B160618 3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 22535-90-6

3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B160618
CAS No.: 22535-90-6
M. Wt: 434.5 g/mol
InChI Key: DUZLHGMYNVZMCO-UHFFFAOYSA-N
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Description

3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound with a molecular formula of C17H26N10O4 and a molecular weight of 434.46 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazaphenyl core The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the triazole ring

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and automated systems can help optimize the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and various halides.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its unique structure may be useful in studying biological systems and interactions.

  • Industry: Use in the production of advanced materials and nanotechnology.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets and pathways to produce therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Guanamine derivatives: Similar compounds with triazaphenyl groups.

  • Spirocyclic compounds: Other spirocyclic structures with different substituents.

Uniqueness: 3,9-Bis[2-(3,5-diamino-2,4,6-triazaphenyl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its specific combination of triazaphenyl groups and spirocyclic structure, which may offer distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

6-[2-[3-[2-(4,6-diamino-1,3,5-triazin-2-yl)ethyl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]ethyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N10O4/c18-13-22-9(23-14(19)26-13)1-3-11-28-5-17(6-29-11)7-30-12(31-8-17)4-2-10-24-15(20)27-16(21)25-10/h11-12H,1-8H2,(H4,18,19,22,23,26)(H4,20,21,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZLHGMYNVZMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(COC(O1)CCC3=NC(=NC(=N3)N)N)COC(OC2)CCC4=NC(=NC(=N4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177054
Record name 6,6'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldiethylene)bis(1,3,5-triazine 2,4-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22535-90-6
Record name 6,6′-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyldi-2,1-ethanediyl)bis[1,3,5-triazine-2,4-diamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22535-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldiethylene)bis(1,3,5-triazine 2,4-diamine)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022535906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldiethylene)bis(1,3,5-triazine 2,4-diamine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6'-(2,4,8,10-tetraoxaspiro[5.5]undecane-3,9-diyldiethylene)bis(1,3,5-triazine--2,4-diamine)
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Q & A

Q1: What makes FT-ICR-MS a valuable tool for analyzing compounds like CTU Guanamine?

A: FT-ICR-MS stands out for its ability to resolve isotopic fine structures, especially when coupled with a high magnetic field []. This is crucial for compounds like CTU Guanamine, which contain elements with naturally occurring isotopes like (13)C, (15)N, (34)S, and (18)O. The research highlights that FT-ICR-MS allows for the separation and quantification of isotopic peaks originating from these isotopes, even for closely related peaks like (13)C-substituted species and other isotopic variants []. By analyzing the ratios of these isotopic peaks, researchers can accurately determine the elemental composition of CTU Guanamine in a standardized and independent manner []. This precise elemental analysis is essential for confirming the identity and purity of synthesized compounds, which is fundamental in various research fields including materials science and organic chemistry.

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